4-chloro-5-hydroxy-1H-indole-2,3-dione
Overview
Description
4-chloro-5-hydroxy-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals . This compound, specifically, is a chlorinated and hydroxylated derivative of isatin, which is another important indole derivative .
Preparation Methods
The synthesis of 4-chloro-5-hydroxy-1H-indole-2,3-dione typically involves the chlorination and hydroxylation of isatin. One common method includes the reaction of isatin with chlorine gas in the presence of a suitable solvent, followed by hydroxylation using a hydroxylating agent . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-5-hydroxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into various reduced forms, which may have different biological activities.
Substitution: The chlorine and hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-5-hydroxy-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5-hydroxy-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, depending on its structure and the specific biological context . The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
4-chloro-5-hydroxy-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
Isatin (1H-indole-2,3-dione): Lacks the chlorine and hydroxyl groups, but shares the indole-2,3-dione core.
5-chloroisatin: Similar to this compound but lacks the hydroxyl group.
4-hydroxyisatin: Similar but lacks the chlorine group.
These compounds share some chemical properties and biological activities but differ in their specific reactivity and applications due to the presence or absence of the chlorine and hydroxyl groups.
Properties
IUPAC Name |
4-chloro-5-hydroxy-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-4(11)2-1-3-5(6)7(12)8(13)10-3/h1-2,11H,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJZKKAFBILEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623153 | |
Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828252-47-7 | |
Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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